molecular formula C9H12N2O2 B1580646 2-Ethoxybenzhydrazide CAS No. 21018-13-3

2-Ethoxybenzhydrazide

Cat. No.: B1580646
CAS No.: 21018-13-3
M. Wt: 180.2 g/mol
InChI Key: LADUENYEZHMRQH-UHFFFAOYSA-N
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Description

2-Ethoxybenzhydrazide: is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2038 g/mol . . This compound is characterized by the presence of an ethoxy group attached to a benzene ring, which is further connected to a hydrazide functional group. It is commonly used in organic synthesis and as an intermediate in the production of various chemical compounds .

Scientific Research Applications

2-Ethoxybenzhydrazide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxybenzhydrazide can be synthesized through the condensation reaction of an appropriate hydrazide with an aldehyde. For instance, the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate in the presence of ethanol as a solvent can yield this compound . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is usually subjected to purification processes such as recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxybenzhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-ethoxybenzhydrazide involves its interaction with specific molecular targets. For instance, in the formation of hydrazones, the compound reacts with carbonyl groups of aldehydes or ketones to form a hydrazone linkage. This reaction is facilitated by the nucleophilic nature of the hydrazide group, which attacks the electrophilic carbonyl carbon . The resulting hydrazone can further undergo various transformations, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

  • 2-Methoxybenzhydrazide
  • 2-Propoxybenzhydrazide
  • 2-Butoxybenzhydrazide

Comparison: 2-Ethoxybenzhydrazide is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. Compared to 2-methoxybenzhydrazide, the ethoxy group provides a slightly bulkier substituent, which can influence the compound’s steric and electronic properties. This can affect its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

2-ethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADUENYEZHMRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175226
Record name 2-Ethoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21018-13-3
Record name 2-Ethoxybenzhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21018-13-3
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Synthesis routes and methods

Procedure details

Ethyl 2-ethoxybenzoate (100 g, 128.7 mmol) and hydrazine hydrate (100%, 25 ml, 128.7 mmol) are dissolved in 200 ml of ethanol and heated under reflux for 5 hours. A further 12.5 ml (64.3 mmol) of hydrazine hydrate are added and the reaction mixture is heated under reflux for a further 7 hours. For working up, the reaction mixture is extensively concentrated and then stirred with 300 ml of cyclohexane at room temperature. After cooling to 0° C., the crystals are filtered off with suction, washed twice with 50 ml of cold cyclohexane each time and finally dried in a vacuum oven at 35° C. and 300 mbar overnight.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethoxybenzhydrazide
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2-Ethoxybenzhydrazide
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2-Ethoxybenzhydrazide

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